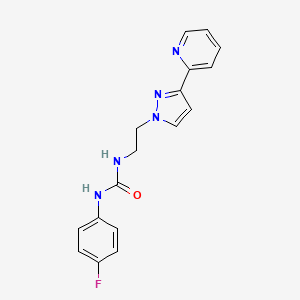

1-(4-fluorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-13-4-6-14(7-5-13)21-17(24)20-10-12-23-11-8-16(22-23)15-3-1-2-9-19-15/h1-9,11H,10,12H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBYCVJVXNERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

- Chemical Formula : CHFNO

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, a study reported an IC value of approximately 0.045 µM against human breast cancer cells, indicating potent cytotoxicity .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In a series of experiments, it was found to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide-stimulated macrophages. The IC values ranged from 0.1 to 0.5 µM, suggesting that it may be effective in treating inflammatory diseases .

Antibacterial and Antifungal Activity

Studies have evaluated the antibacterial and antifungal properties of related pyrazole derivatives. While specific data on the compound itself is limited, similar compounds have shown moderate activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) around 250 µg/mL . This suggests potential for further exploration in antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at the phenyl and pyridine rings have been shown to significantly affect potency and selectivity against various biological targets. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced anti-inflammatory activity .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Cytotoxicity in Cancer Cells : A study involving a library of pyrazole derivatives demonstrated that modifications to the urea moiety could enhance cytotoxic effects on cancer cell lines, suggesting a strategic approach for drug design .

- Inflammation Models : In vivo models of arthritis showed that compounds with similar structures significantly reduced inflammatory markers and joint swelling, indicating potential for treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the urea scaffold significantly influence molecular weight, solubility, and binding affinity. Key comparisons include:

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

Methodological Answer: The synthesis involves three key steps:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions. Aprotic dipolar solvents (e.g., DMF) enhance reaction efficiency .

Introduction of the Pyridinyl Group : Nucleophilic substitution or Suzuki coupling to attach pyridin-2-yl at the pyrazole C3 position. Pd catalysts and inert atmospheres are critical for high yields.

Urea Linkage Formation : Reacting 4-fluorophenyl isocyanate with the pyrazolylethylamine intermediate. Solvent choice (e.g., THF) and controlled temperatures (0–25°C) minimize side reactions.

Key Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the fluorophenyl (δ 7.1–7.3 ppm), pyridinyl (δ 8.3–8.6 ppm), and urea NH (δ 5.5–6.0 ppm).

- 13C NMR : Confirm carbonyl (C=O, δ 155–160 ppm) and aromatic carbons.

- Infrared (IR) Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₆FN₅O: calc. 362.1412, obs. 362.1415) .

Q. How to design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., ERK, JAK) or GPCRs due to pyridinyl-pyrazole motifs in known inhibitors .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization or radiometric assays (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

- Data Interpretation : Compare activity to structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to infer SAR .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation :

- Ensure consistent assay conditions (pH, temperature, DMSO concentration ≤0.1%).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Structural Confirmation : Re-analyze compound purity via HPLC (>98%) and crystallography (if crystalline). SHELXL refinement can resolve stereochemical ambiguities .

- Meta-Analysis : Cross-reference with PubChem BioAssay data and exclude studies using impure batches or non-standard protocols .

Q. What strategies enhance target selectivity in kinase inhibition studies?

Methodological Answer:

- Computational Docking : Use Schrödinger Suite or AutoDock to model binding modes. Focus on hinge region interactions (e.g., pyridinyl N with kinase backbone NH).

- Selectivity Screening : Test against kinase panels (e.g., DiscoverX KinomeScan) to identify off-target effects.

- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade specific kinases selectively .

Q. How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility : Introduce hydrophilic groups (e.g., PEG chains) without disrupting target binding. Use logP calculators (e.g., ChemAxon) to target logP ~2–3.

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., fluorophenyl oxidation). Deuteration or fluorination at vulnerable sites can improve half-life .

- In Vivo Validation : Use LC-MS/MS for plasma concentration monitoring in rodent models. Compare AUC and Cmax to establish dose-response relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.